Differentiation by Structural Identity and Regioisomerism
The most fundamental and verifiable differentiation of 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyridine from other in-class compounds is its unique chemical structure and identity. Its canonical SMILES, InChI, and InChIKey provide a definitive, machine-readable fingerprint that distinguishes it from all other molecules, including its closest regioisomer, 6,8-dichloro-[1,2,4]triazolo[1,5-a]pyridine . This is a critical factor in procurement to ensure the correct building block is used for a specific synthetic route .
| Evidence Dimension | Chemical Structure Identity |
|---|---|
| Target Compound Data | InChIKey: RIEQOYPBMKFGPN-UHFFFAOYSA-N; Canonical SMILES: ClC1=CC2=NC=NN2C(Cl)=C1 |
| Comparator Or Baseline | 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine (CAS 2155875-35-5): InChIKey: CIWWPYGQGCRZDI-UHFFFAOYSA-N; SMILES: C1=C(C2=NC=NN2C=C1Cl)Cl [1] |
| Quantified Difference | Non-identical InChIKey strings, confirming they are distinct chemical entities. |
| Conditions | Computational generation of molecular identifiers by IUPAC standards. |
Why This Matters
For procurement and quality control, these unique identifiers are essential to verify the correct isomer is obtained, preventing costly experimental failures due to misidentification.
- [1] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 137332699, 6,8-Dichloro-[1,2,4]triazolo[1,5-a]pyridine. View Source
